![molecular formula C17H16N2O3S B8252498 4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol](/img/structure/B8252498.png)
4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol
Descripción general
Descripción
GW559768X: es un inhibidor de cinasa de molécula pequeña competitivo con ATP. Forma parte del Conjunto de Inhibidores de Cinasa Publicados (PKIS), que incluye una variedad de compuestos diseñados para inhibir las proteínas cinasas, una clase de enzimas que desempeñan funciones cruciales en las vías de señalización celular . Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer, debido a su capacidad para modular la actividad de las cinasas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de GW559768X implica la construcción de un andamio de 4-anilinoquinolina, que es un motivo común en los inhibidores de cinasas . La ruta sintética suele incluir los siguientes pasos:
Formación del Núcleo de Quinolina: Este paso implica la ciclización de un precursor adecuado para formar el anillo de quinolina.
Sustitución de Anilina: El núcleo de quinolina se funcionaliza entonces con un grupo anilina en la posición 4.
Introducción de Grupos Funcionales: Se introducen grupos funcionales adicionales, como difluorometilo, para mejorar la actividad y selectividad del compuesto.
Métodos de Producción Industrial: La producción industrial de GW559768X probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes, como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones: GW559768X experimenta principalmente reacciones de sustitución, particularmente la sustitución aromática nucleófila, debido a la presencia de grupos atractores de electrones en el anillo de quinolina .
Reactivos y Condiciones Comunes:
Nucleófilos: Los nucleófilos comunes utilizados en reacciones con GW559768X incluyen aminas y tioles.
Solventes: Las reacciones se llevan a cabo típicamente en solventes apróticos polares como el dimetilsulfóxido o el acetonitrilo.
Catalizadores: Los catalizadores como el paladio o el cobre pueden utilizarse para facilitar ciertas reacciones de sustitución.
Productos Principales: Los productos principales de las reacciones que involucran GW559768X son típicamente quinolinas sustituidas, que conservan la estructura del núcleo pero tienen diferentes grupos funcionales unidos .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
GW559768X ejerce sus efectos inhibiendo competitivamente el sitio de unión a ATP de las proteínas cinasas. Esto previene la fosforilación de las proteínas diana, interrumpiendo así las vías de señalización mediadas por cinasas . El compuesto ha demostrado inhibir un amplio espectro de cinasas, lo que lo convierte en una herramienta valiosa para estudiar la función de las cinasas y desarrollar terapias dirigidas .
Comparación Con Compuestos Similares
Compuestos Similares:
GW440139A: Otro inhibidor de cinasas de amplio espectro con características estructurales similares.
Lapatinib: Un inhibidor de cinasas clínico con un espectro de actividad más estrecho.
Erlotinib: Un inhibidor selectivo del receptor del factor de crecimiento epidérmico utilizado en la terapia del cáncer.
Singularidad: GW559768X es único debido a su actividad de amplio espectro, que le permite inhibir múltiples cinasas simultáneamente. Esto lo hace particularmente útil para estudiar redes de señalización complejas y desarrollar terapias multidiana .
Propiedades
IUPAC Name |
4-methyl-3-[(6-methylsulfonylquinolin-4-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-3-4-12(20)9-17(11)19-16-7-8-18-15-6-5-13(10-14(15)16)23(2,21)22/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHZLDLRNBQWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=C3C=C(C=CC3=NC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


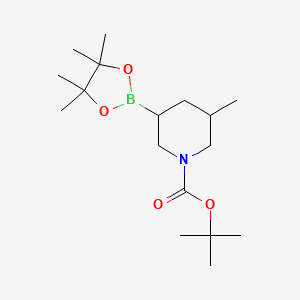
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride](/img/structure/B8252429.png)
![4-[(Dimethylamino)methyl]-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline dihydrochloride](/img/structure/B8252434.png)
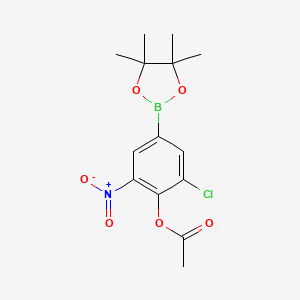
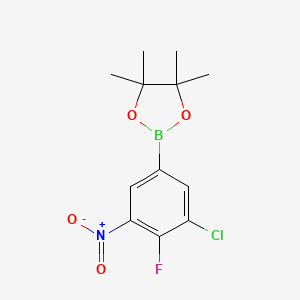

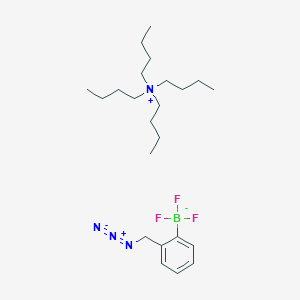
![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B8252472.png)

![2-[3-(trifluoromethyl)anilino]-3,7-dihydropurin-6-one](/img/structure/B8252508.png)
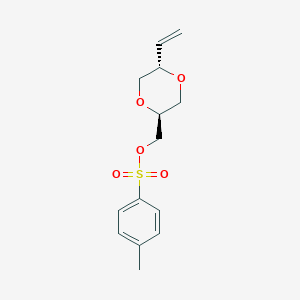
![4-chloro-3-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8252518.png)

![2-Methylsulfanyl-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxylic acid](/img/structure/B8252523.png)
